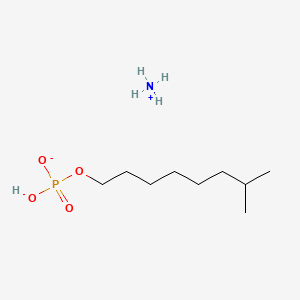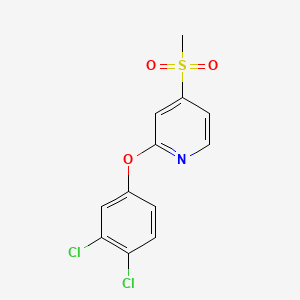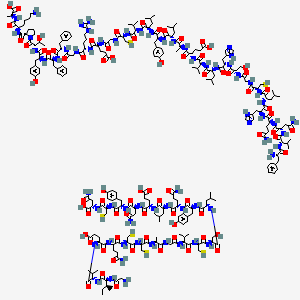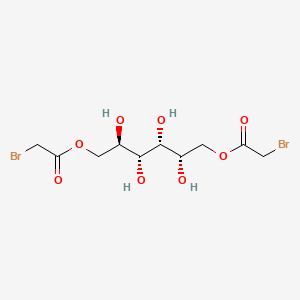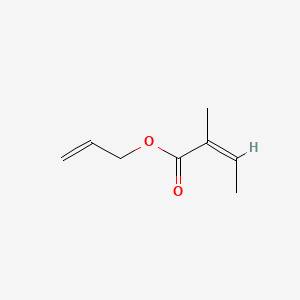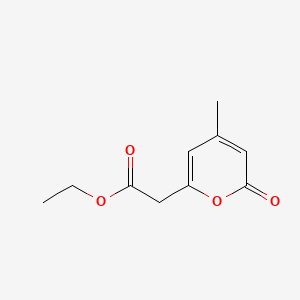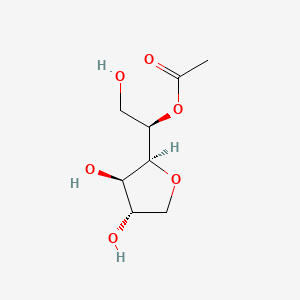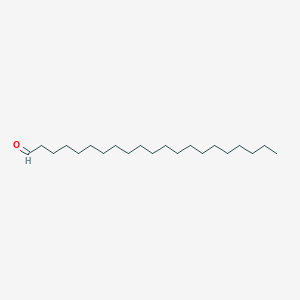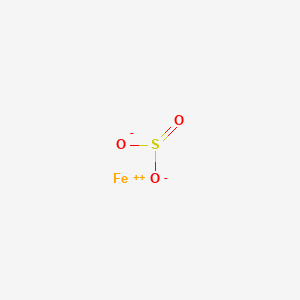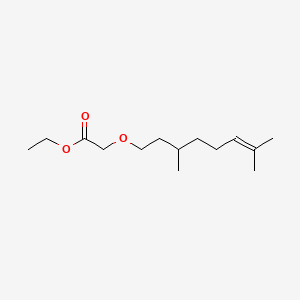
3,3,5-Trimethylcyclohexyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le butyrate de 3,3,5-triméthylcyclohexyle est un composé organique de formule moléculaire C₁₃H₂₄O₂ et de masse molaire 212,328 g/mol . Il est également connu sous le nom de butyrate de 3,3,5-triméthylcyclohexyle. Ce composé se caractérise par son cycle cyclohexane substitué par trois groupes méthyle et un groupe ester butyrate. Il est couramment utilisé dans diverses applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du butyrate de 3,3,5-triméthylcyclohexyle implique généralement l'estérification du 3,3,5-triméthylcyclohexanol avec de l'acide butyrique. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est effectuée sous reflux pour garantir une conversion complète de l'alcool en ester .
Méthodes de production industrielle : Dans les milieux industriels, la production de butyrate de 3,3,5-triméthylcyclohexyle est mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction et des rendements plus élevés. Les matières premières, le 3,3,5-triméthylcyclohexanol et l'acide butyrique, sont introduites dans le réacteur avec le catalyseur acide. Le mélange réactionnel est ensuite chauffé à la température souhaitée et le produit est continuellement éliminé et purifié .
Analyse Des Réactions Chimiques
Types de réactions : Le butyrate de 3,3,5-triméthylcyclohexyle subit diverses réactions chimiques, notamment:
Oxydation : Le groupe ester peut être oxydé pour former des acides carboxyliques dans des conditions oxydantes fortes.
Réduction : L'ester peut être réduit en alcool correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile pour former différents esters ou amides.
Réactifs et conditions courants:
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Ammoniac ou amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits :
Oxydation : Acide 3,3,5-triméthylcyclohexylcarboxylique.
Réduction : 3,3,5-triméthylcyclohexanol.
Substitution : Amides de 3,3,5-triméthylcyclohexyle.
4. Applications de la recherche scientifique
Le butyrate de 3,3,5-triméthylcyclohexyle a plusieurs applications dans la recherche scientifique:
Chimie : Il est utilisé comme matière première pour la synthèse de divers composés organiques.
Biologie : Il sert de composé modèle pour l'étude de l'hydrolyse des esters et des réactions catalysées par les enzymes.
Médecine : Il est étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa liaison ester, qui peut être hydrolysée dans des conditions physiologiques.
Industrie : Il est utilisé comme ingrédient de parfum dans les parfums et comme arôme dans les produits alimentaires.
5. Mécanisme d'action
Le mécanisme d'action du butyrate de 3,3,5-triméthylcyclohexyle implique son hydrolyse en 3,3,5-triméthylcyclohexanol et en acide butyrique. La liaison ester est clivée par les estérases ou dans des conditions acides ou basiques. L'alcool et l'acide résultants peuvent ensuite participer à diverses voies biochimiques. Les cibles moléculaires et les voies impliquées comprennent l'activation des récepteurs couplés aux protéines G par l'acide butyrique et la modulation de l'activité de la désacétylase des histones .
Composés similaires:
3,3,5-triméthylcyclohexanol : L'alcool précurseur de l'ester.
Acide butyrique : Le composant acide de l'ester.
Butyrate de cyclohexyle : Un ester similaire avec un cycle cyclohexane mais sans les substitutions méthyles.
Unicité : Le butyrate de 3,3,5-triméthylcyclohexyle est unique en raison de la présence de trois groupes méthyle sur le cycle cyclohexane, ce qui confère une encombrement stérique et affecte sa réactivité et ses propriétés physiques. Ceci le distingue des autres esters comme le butyrate de cyclohexyle, qui ne possède pas ces groupes méthyles et a donc un comportement chimique différent .
Applications De Recherche Scientifique
3,3,5-Trimethylcyclohexyl butyrate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of 3,3,5-trimethylcyclohexyl butyrate involves its hydrolysis to 3,3,5-trimethylcyclohexanol and butyric acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The resulting alcohol and acid can then participate in various biochemical pathways. The molecular targets and pathways involved include the activation of G-protein coupled receptors by butyric acid and the modulation of histone deacetylase activity .
Comparaison Avec Des Composés Similaires
3,3,5-Trimethylcyclohexanol: The alcohol precursor to the ester.
Butyric Acid: The acid component of the ester.
Cyclohexyl Butyrate: A similar ester with a cyclohexane ring but without the methyl substitutions.
Uniqueness: 3,3,5-Trimethylcyclohexyl butyrate is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts steric hindrance and affects its reactivity and physical properties. This makes it distinct from other esters like cyclohexyl butyrate, which lacks these methyl groups and thus has different chemical behavior .
Propriétés
Numéro CAS |
94200-12-1 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(3,3,5-trimethylcyclohexyl) butanoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3 |
Clé InChI |
UIFRJGOCMUXTRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1CC(CC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
